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Compound of Interest

Compound Name: (1S,2S)-ML-SI3

Cat. No.: B3164323 Get Quote

An indispensable aspect of preclinical drug development and molecular probe validation is the

meticulous assessment of a compound's off-target profile. This guide provides a comparative

analysis of the off-target characteristics of (1S,2S)-ML-SI3, a modulator of the Transient

Receptor Potential Mucolipin (TRPML) channel family. For a comprehensive evaluation, its

profile is compared with its stereoisomer, (1R,2R)-ML-SI3, and ML204, an inhibitor of the

TRPC4 and TRPC5 channels. This comparison aims to equip researchers, scientists, and drug

development professionals with the necessary data to make informed decisions when selecting

chemical tools for their studies.

(1S,2S)-ML-SI3 is recognized as an activator of TRPML2 and TRPML3, and a potent inhibitor

of TRPML1.[1] Understanding its interactions with unintended biological targets is crucial for

interpreting experimental results accurately and anticipating potential adverse effects.

Comparative Off-Target Activity
To contextualize the selectivity of (1S,2S)-ML-SI3, this section presents its activity alongside

(1R,2R)-ML-SI3 and ML204. While specific off-target screening panel data for the ML-SI3

isomers is not publicly available, the comparison with ML204, for which broader selectivity data

exists, highlights the importance of such profiling.

Table 1: On-Target Activity of (1S,2S)-ML-SI3 and Comparators
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Compound Primary Target(s) Mode of Action IC50 / EC50 (µM)

(1S,2S)-ML-SI3 TRPML1 Inhibitor IC50: 5.9[1]

TRPML2 Activator EC50: 2.7[1]

TRPML3 Activator EC50: 10.8[1]

(1R,2R)-ML-SI3 TRPML1 Inhibitor IC50: 1.6[2]

TRPML2 Inhibitor IC50: 2.3[2]

TRPML3 Inhibitor IC50: 12.5[2]

ML204 TRPC4 Inhibitor

IC50: 0.96

(fluorescent assay),

2.6

(electrophysiology)[3]

TRPC5 Inhibitor
~9-fold less potent

than on TRPC4[3]

Table 2: Selectivity Profile of ML204 Against Other TRP Channels and Ion Channels

Target Activity Fold Selectivity vs. TRPC4

TRPC6 Inhibitor 19-fold[3]

TRPC3 Inhibitor ~9-fold[3]

TRPV, TRPA, TRPM channels No significant block -

Voltage-gated Na+, K+, Ca2+

channels
No significant block -

Methodologies for Off-Target Profiling
Comprehensive off-target profiling typically involves screening the compound against large

panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. Below

are detailed protocols for two common types of screening.
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Kinase Selectivity Profiling
Kinase panels are used to assess the promiscuity of a compound against the human kinome. A

common method is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

Compound Preparation: The test compound, (1S,2S)-ML-SI3, is serially diluted to create a

range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is

often used for initial screening.

Assay Plate Setup: In a 384-well plate, 1 µL of the compound dilution is added to the

appropriate wells.

Kinase Reaction Initiation: 2 µL of Kinase Working Stock (containing one of the kinases from

the panel) is added to each well, followed by 2 µL of the corresponding ATP/Substrate

Working Stock.[4]

Incubation: The plate is incubated for 60 minutes at room temperature to allow the enzymatic

reaction to proceed.[4]

Reaction Termination and ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well

to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-

minute incubation at room temperature.

Luminescence Generation: 10 µL of Kinase Detection Reagent is added to each well. This

reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a

luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60

minutes.

Data Acquisition: The luminescent signal is measured using a plate reader. The signal

intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis: The percentage of inhibition is calculated relative to vehicle (DMSO) controls.

For dose-response curves, IC50 values are determined by fitting the data to a suitable

model.
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Caption: Workflow for a typical kinase selectivity profiling experiment using an ADP-Glo assay.
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General Safety Screening Panels
Safety screening panels, such as the SafetyScreen44, assess the activity of a compound

against a broad range of targets known to be associated with adverse drug reactions.[5][6]

These panels typically include a mix of binding and enzymatic assays.

Experimental Protocol: SafetyScreen44 Panel

Compound Submission: The test compound is provided at a stock concentration of 10 mM in

DMSO.[6]

Assay Concentration: The compound is typically screened at a final concentration of 10 µM

in duplicate.[7]

Assay Execution: A battery of 44 different assays is performed. These can be broadly

categorized:

Receptor Binding Assays: The ability of the test compound to displace a specific

radiolabeled ligand from its receptor is measured. A decrease in radioactivity bound to the

receptor preparation in the presence of the test compound indicates binding.

Enzyme Activity Assays: The effect of the test compound on the activity of a specific

enzyme is measured. This is often done by monitoring the conversion of a substrate to a

product, which may be detected by fluorescence, luminescence, or radioactivity.[7]

Data Analysis:

For binding assays, results are expressed as the percent inhibition of the binding of the

radiolabeled ligand.

For enzyme assays, results are expressed as the percent inhibition of control enzyme

activity.

A result showing greater than 50% inhibition is generally considered a significant

interaction, while inhibition between 25% and 50% may be considered a weak to moderate

effect.[7]
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Caption: Logical workflow for assessing the off-target profile using a general safety screening

panel.

Signaling Pathway Context
(1S,2S)-ML-SI3 modulates TRPML channels, which are crucial for lysosomal function. These

channels are involved in Ca2+ release from lysosomes, a process that influences a variety of

downstream cellular events, including autophagy. An off-target interaction could perturb other

signaling pathways, leading to confounding experimental results.
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Caption: Simplified signaling context for (1S,2S)-ML-SI3, highlighting on-target and potential

off-target effects.

In conclusion, while (1S,2S)-ML-SI3 is a valuable tool for studying TRPML channel function, a

thorough assessment of its off-target profile is essential for the robust interpretation of research

findings. Comparing its activity with stereoisomers and other TRP channel modulators, and
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utilizing comprehensive screening panels, will provide a clearer picture of its selectivity and

potential confounding effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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